N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide Outperforms Alternative Substrates in Oxazolo[4,5-c]pyridine Cyclization Yield
In the synthesis of 2-substituted oxazolopyridines, N-(4-oxo-1,4-dihydropyridin-3-yl)benzamide (prepared in situ from 4-hydroxy-3-aminopyridine and benzoic acid) undergoes cyclization with hexachloroethane/triphenylphosphine to yield oxazolo[4,5-c]pyridine with a reported yield of ~94% . This performance markedly exceeds yields achievable through alternative synthetic routes to the same oxazolopyridine regioisomer: a microwave-assisted method using a base/TBAB system achieved only 78% yield, while conventional heating with CuI catalysis resulted in a substantially lower 54% yield [1].
| Evidence Dimension | Cyclization yield to oxazolo[4,5-c]pyridine |
|---|---|
| Target Compound Data | ~94% yield (as the amide intermediate from 4-hydroxy-3-aminopyridine and benzoic acid, cyclized with hexachloroethane/triphenylphosphine at room temperature) |
| Comparator Or Baseline | Alternative method A: 78% yield (microwave, base/TBAB, 10 min); Alternative method B: 54% yield (conventional heating, CuI catalysis, 48 hrs) |
| Quantified Difference | 16–40 percentage point higher absolute yield; relative improvement of 1.2-fold vs. microwave and 1.74-fold vs. conventional heating |
| Conditions | Heuser et al. method: amide formation followed by room-temperature condensation with hexachloroethane/triphenylphosphine (Tetrahedron Lett. 2005). Comparator: Kjerstad et al. method: base/TBAB-promoted non-catalyzed microwave cyclisation or CuI-catalyzed conventional heating. |
Why This Matters
Higher yield translates directly to improved synthesis efficiency, reduced cost per gram, and lower waste generation, making this compound the preferred intermediate for laboratories producing oxazolo[4,5-c]pyridine libraries.
- [1] Kjerstad, I.B. et al. Oxazolopyridine 2-tert-butyl-oxazolo[4,5-c]pyridine synthesis: 78% yield by microwave (10 min) vs. 54% yield by conventional heating (48 hrs) with CuI catalysis. Scite.ai profile. View Source
